molecular formula C8H15NO B13491212 2-Piperidinepropanal CAS No. 539-34-4

2-Piperidinepropanal

Cat. No.: B13491212
CAS No.: 539-34-4
M. Wt: 141.21 g/mol
InChI Key: KXFXYEVDOBHYNC-UHFFFAOYSA-N
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Description

2-Piperidinepropanal is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms this compound is characterized by the presence of a piperidine ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinepropanal can be achieved through several methods. One common approach involves the reaction of piperidine with propanal under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, industrial production may involve the use of specialized catalysts and solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinepropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield piperidine carboxylic acid, while reduction may produce piperidinepropanol.

Scientific Research Applications

2-Piperidinepropanal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in the treatment of neurological disorders and as an analgesic.

    Industry: In industrial applications, this compound is used as a precursor in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Piperidinepropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may activate enzymes by stabilizing their active conformations.

The molecular targets of this compound include proteins, nucleic acids, and other biomolecules. Its ability to form stable complexes with these targets allows it to modulate their activity and function. The pathways involved in its mechanism of action are diverse and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-Piperidinepropanal can be compared with other similar compounds, such as:

    Piperidine: A simple six-membered heterocyclic amine with one nitrogen atom. It is a common building block in organic synthesis and has various applications in pharmaceuticals and agrochemicals.

    Piperidinepropanol: A derivative of this compound with a hydroxyl group instead of an aldehyde group. It has similar reactivity and applications but differs in its chemical properties and biological activity.

    Piperidine carboxylic acid: An oxidation product of this compound. It is used in the synthesis of pharmaceuticals and as a precursor in the production of polymers and resins.

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicine.

Properties

CAS No.

539-34-4

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-piperidin-2-ylpropanal

InChI

InChI=1S/C8H15NO/c10-7-3-5-8-4-1-2-6-9-8/h7-9H,1-6H2

InChI Key

KXFXYEVDOBHYNC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCC=O

Origin of Product

United States

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